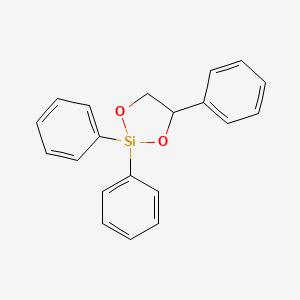
2,2,4-Triphenyl-1,3,2-dioxasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Triphenyl-1,3,2-dioxasilolane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
Méthodes De Préparation
The synthesis of 2,2,4-Triphenyl-1,3,2-dioxasilolane typically involves the reaction of triphenylsilanol with a suitable diol under acidic conditions. The reaction proceeds through the formation of a cyclic intermediate, which then undergoes cyclization to form the desired dioxasilolane ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
2,2,4-Triphenyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of silanes.
Applications De Recherche Scientifique
2,2,4-Triphenyl-1,3,2-dioxasilolane has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding silicon’s role in biological processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,4-Triphenyl-1,3,2-dioxasilolane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, leading to the formation of new compounds. The pathways involved in these reactions are influenced by the compound’s structure and the presence of phenyl groups, which can stabilize reaction intermediates .
Comparaison Avec Des Composés Similaires
2,2,4-Triphenyl-1,3,2-dioxasilolane can be compared with other similar compounds, such as:
2,4,6-Triphenyl-1,3,5-triazine: Known for its use in photoelectrochemical applications.
1,2,4-Trioxolanes: Used in drug delivery systems due to their unique peroxide bond.
Propriétés
Numéro CAS |
185397-08-4 |
|---|---|
Formule moléculaire |
C20H18O2Si |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2,2,4-triphenyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C20H18O2Si/c1-4-10-17(11-5-1)20-16-21-23(22-20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
Clé InChI |
KDUFCRMFZWJTGL-UHFFFAOYSA-N |
SMILES canonique |
C1C(O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid](/img/structure/B12580198.png)
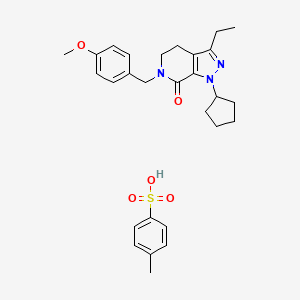
![2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12580216.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
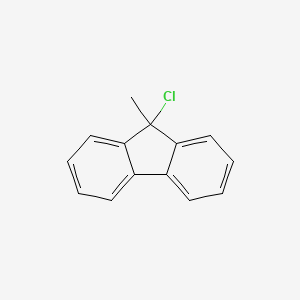
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)
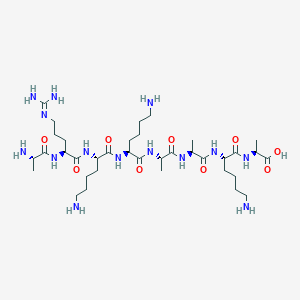
![2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-](/img/structure/B12580256.png)
![N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide](/img/structure/B12580264.png)
![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-](/img/structure/B12580268.png)
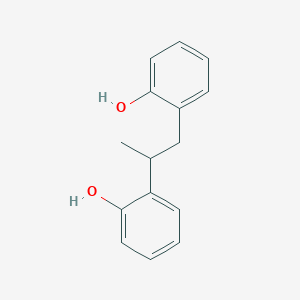
![3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12580276.png)

